

Application Notes: 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride in Pharmaceutical Intermediate Synthesis

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Compound of Interest

Compound Name: 5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride

Cat. No.: B118251

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Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Dimethylaminomethyl)furfuryl alcohol and its hydrochloride salt are pivotal intermediates in the synthesis of various pharmaceutical compounds. Most notably, this furan derivative serves as a critical building block in the industrial production of Ranitidine, a widely used histamine H₂-receptor antagonist for treating gastric ulcers. This document provides detailed application notes and experimental protocols for the utilization of **5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride** in the synthesis of key pharmaceutical intermediates.

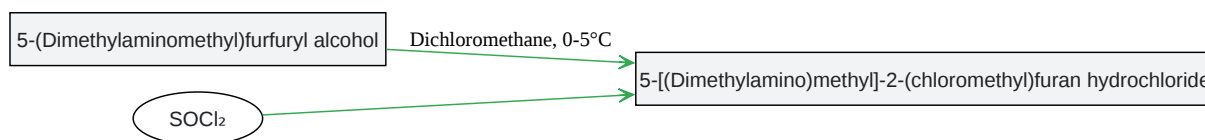
Core Applications

The primary application of **5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride** in the pharmaceutical industry is as a precursor for the synthesis of Ranitidine.^[1] The synthesis involves a multi-step process where the furan ring and the dimethylaminomethyl group are incorporated into the final drug structure.

Synthesis of Ranitidine Intermediate: 5-[(Dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride

A crucial step in the synthesis of Ranitidine from 5-(Dimethylaminomethyl)furfuryl alcohol is its conversion to the more reactive chloromethyl derivative. This intermediate is then coupled with the side chain of Ranitidine.

Reaction Scheme:



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Caption: Synthesis of the chlorinated intermediate.

Experimental Protocol:

This protocol is adapted from documented procedures for the synthesis of 5-[(Dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride.[2]

Materials:

- 5-(Dimethylaminomethyl)furfuryl alcohol
- Dichloromethane (DCM)
- Thionyl chloride (SOCl₂)
- Ethanol (for recrystallization)

Procedure:

- Combine 25 g of 5-(Dimethylaminomethyl)furfuryl alcohol with 100 mL of dichloromethane in a reaction vessel.
- Cool the mixture to 0°C using an ice bath.
- Add 20 mL of thionyl chloride dropwise to the solution, ensuring the reaction temperature does not exceed 5°C.
- After the addition is complete, stir the reaction mixture for 30 minutes at the same temperature.
- Evaporate the solvent in vacuo to obtain a residue.
- Recrystallize the residue from ethanol to yield the purified 5-[(Dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride.

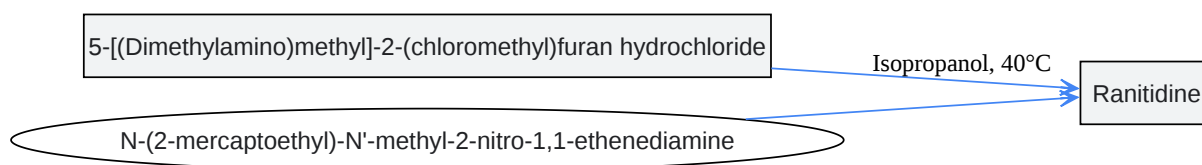
Quantitative Data Summary:

Parameter	Value	Reference
Melting Point	164-165°C (decomposes)	[2][3]

Synthesis of Ranitidine from the Chlorinated Intermediate

The chlorinated intermediate is then reacted with N-(2-mercaptoethyl)-N'-methyl-2-nitro-1,1-ethenediamine to form Ranitidine.

Reaction Scheme:



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Caption: Final coupling step in Ranitidine synthesis.

Experimental Protocol:

The following is a representative protocol for the synthesis of Ranitidine from its intermediates.
[\[2\]](#)

Materials:

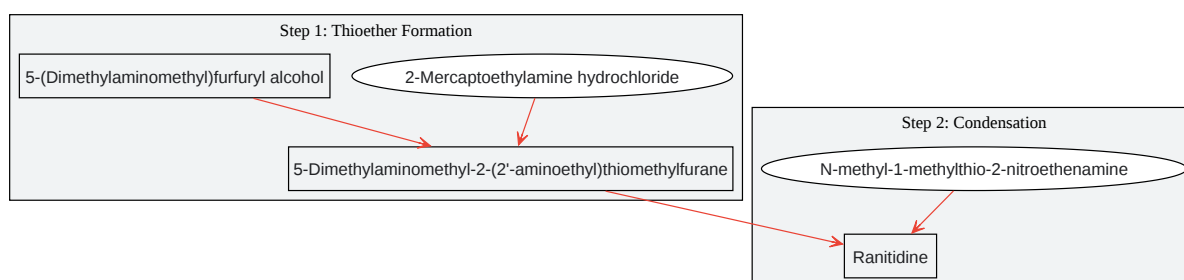
- 5-[(Dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride
- 2-Nitromethylene-thiazolidine
- Isopropanol
- Methylamine
- Aqueous sodium hydroxide
- Methyl isobutyl ketone

Procedure:

- Combine 10.0 g of 2-nitromethylene-thiazolidine and 40 mL of isopropanol.
- Add 14.7 g of methylamine and heat the mixture to 40°C.
- After 5 minutes, add 13.05 g of 5-[(Dimethylamino)methyl]-2-(chloromethyl)furan hydrochloride portionwise over 1.5 hours.
- After 3 hours, cool the reaction mixture to ambient temperature.
- Add 11.6 g of a 50% by weight aqueous sodium hydroxide solution and 20 g of water.
- Extract the product repeatedly with methyl isobutyl ketone.
- Combine the organic layers and evaporate the solvent in vacuo to yield Ranitidine.

Alternative Synthesis Pathway:

An alternative synthesis route involves the direct reaction of 5-(Dimethylaminomethyl)furfuryl alcohol with 2-mercaptoethylamine hydrochloride, followed by condensation with N-methyl-1-methylthio-2-nitroethenamine.[1][4]



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Caption: Two-step alternative synthesis of Ranitidine.

Experimental Protocol for Alternative Pathway:

This protocol is based on the description of the alternative synthesis of Ranitidine.[1]

Materials:

- 5-(Dimethylaminomethyl)furfuryl alcohol
- 2-Mercaptoethylamine hydrochloride
- N-methyl-1-methylthio-2-nitroethenamine
- Water

Procedure:

- Step 1: Synthesis of 5-dimethylaminomethyl-2-(2'-aminoethyl)thiomethylfuran: React 5-(Dimethylaminomethyl)furfuryl alcohol with 2-mercaptoethylamine hydrochloride.
- Step 2: Synthesis of Ranitidine: React the product from Step 1 with N-methyl-1-methylthio-2-nitroethenamine in water at 55°C to yield Ranitidine. A 92% yield for this step has been reported.^[1]

Conclusion

5-(Dimethylaminomethyl)furfuryl alcohol hydrochloride is a versatile and indispensable intermediate in pharmaceutical synthesis, particularly for the production of Ranitidine. The protocols provided herein offer a detailed guide for its application. Researchers should note that reaction conditions, including temperature, solvents, and reaction times, are critical for achieving high yields and purity. Further optimization may be required based on specific laboratory conditions and desired product specifications.

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